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Introduction
BMS-303141 is a potent and cell-permeable small molecule inhibitor of ATP-citrate lyase

(ACLY). ACLY is a crucial enzyme in cellular metabolism, responsible for the synthesis of

cytosolic acetyl-CoA, a fundamental building block for de novo lipogenesis and a key substrate

for histone acetylation. By targeting ACLY, BMS-303141 represents a compelling therapeutic

strategy for various pathologies, including metabolic diseases and cancer. This document

provides a comprehensive overview of the preclinical research findings for BMS-303141,

detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols

utilized in these seminal studies.

Core Mechanism of Action
BMS-303141 exerts its biological effects through the specific inhibition of ATP-citrate lyase.

ACLY catalyzes the conversion of citrate and Coenzyme A (CoA) to acetyl-CoA and

oxaloacetate in the cytoplasm. This cytosolic pool of acetyl-CoA is essential for the

biosynthesis of fatty acids and cholesterol. Furthermore, acetyl-CoA serves as the acetyl-group

donor for histone acetyltransferases (HATs), thereby playing a critical role in epigenetic

regulation of gene expression. Inhibition of ACLY by BMS-303141 leads to a depletion of

cytosolic acetyl-CoA, which in turn disrupts lipid metabolism and alters the epigenetic

landscape within cells.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1667198?utm_src=pdf-interest
https://www.benchchem.com/product/b1667198?utm_src=pdf-body
https://www.benchchem.com/product/b1667198?utm_src=pdf-body
https://www.benchchem.com/product/b1667198?utm_src=pdf-body
https://www.benchchem.com/product/b1667198?utm_src=pdf-body
https://www.benchchem.com/product/b1667198?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative In Vitro and In Vivo Data
The preclinical efficacy of BMS-303141 has been evaluated across a range of in vitro and in

vivo models. The following tables summarize the key quantitative findings.

In Vitro Activity of BMS-303141
Parameter Value Cell Line/System Reference

ACLY Inhibition (IC50) 0.13 µM
Human Recombinant

ACL

Lipid Synthesis

Inhibition (IC50)
8 µM HepG2 cells

AML Cell Growth

Inhibition (IC50)
~10-20 µM HL-60 cells

Cytotoxicity
No cytotoxicity up to

50 µM

General cell-based

Alamar Blue assay

In Vivo Efficacy of BMS-303141
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Animal Model
Dosing
Regimen

Duration Key Findings Reference

HepG2

Xenograft

(BALB/c nude

mice)

5 mg/kg/day

(oral)
8 days

Inhibited tumor

growth.

Combination with

sorafenib

significantly

reduced tumor

volume and

weight.

High-Fat Diet

Mice

10 or 100

mg/kg/day (in

diet)

34 days

Lowered plasma

cholesterol and

triglycerides by

~20-30%, and

fasting plasma

glucose by 30-

50%. Reduced

weight gain and

adiposity.

db/db mice (Type

2 Diabetes

Model)

50 mg/kg/day

(oral)
30 days

Reduced serum

lipids and renal

lipogenic

enzymes (ACC,

FAS, HMGCR).

Alleviated

ectopic lipid

accumulation

and inflammation

in the kidneys.

LPS-induced

Endotoxemia

Mice

50 mg/kg

(pretreatment)

16 hours post-

LPS

Decreased

plasma levels of

IL-6 and MCP-1.

Reduced plasma

lactate and LDH

levels.
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Key Signaling Pathways and Experimental
Workflows
ATP-Citrate Lyase (ACLY) Signaling Pathway
The following diagram illustrates the central role of ACLY in cellular metabolism and the impact

of its inhibition by BMS-303141.
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Caption: Role of ACLY in metabolism and its inhibition by BMS-303141.

ER Stress-Induced Apoptosis in Hepatocellular
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In hepatocellular carcinoma (HCC) cells, BMS-303141 has been shown to induce apoptosis by

triggering endoplasmic reticulum (ER) stress. This process involves the activation of the p-

eIF2α/ATF4/CHOP signaling axis.
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Caption: BMS-303141 induces apoptosis in HCC via the ER stress pathway.

Experimental Workflow for In Vivo Xenograft Studies
The following diagram outlines the typical workflow for assessing the in vivo efficacy of BMS-
303141 in a mouse xenograft model of cancer.
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Click to download full resolution via product page

Caption: Workflow for a typical in vivo xenograft study with BMS-303141.

Detailed Experimental Protocols
In Vitro ACLY Inhibition Assay

Principle: To determine the half-maximal inhibitory concentration (IC50) of BMS-303141
against recombinant human ACLY.

Methodology: The enzyme activity is typically measured using a coupled assay, such as the

ADP-Glo™ Kinase Assay. The assay quantifies the amount of ADP produced, which is

directly proportional to the ACLY activity. The reaction is performed with varying

concentrations of BMS-303141 to determine the IC50 value.

Cell Viability and Proliferation Assays
Principle: To assess the effect of BMS-303141 on the viability and proliferation of cancer

cells.

Methodology: Esophageal squamous cell carcinoma (ESCC) cells were seeded in 96-well

plates (3 x 10³ cells/well) and cultured for 24 hours. The cells were then treated with different

concentrations of BMS-303141 (0-80 µM) for 24, 48, 72, and 96 hours. Cell viability was

measured using the CCK-8 assay, where the absorbance at 450 nm was read with a

microplate reader.

In Vivo Xenograft Model
Principle: To evaluate the anti-tumor efficacy of BMS-303141 in a living organism.

Animal Model: BALB/c nude mice.

Methodology: HepG2 cells (5 x 10⁷ cells/mouse) were injected subcutaneously into the

forelimb abdomen of the mice. When the tumor volume reached approximately 100 mm³, the

mice were randomized into four groups (n=4 per group). The groups received daily oral

gavage of either normal saline (vehicle), BMS-303141 (5 mg/kg), sorafenib, or a combination

of BMS-303141 and sorafenib for 8 consecutive days. Tumor volume was measured every 2
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days. At the end of the study, tumors were excised, weighed, and analyzed for markers of

proliferation such as Ki-67.

In Vivo Model of Type 2 Diabetes
Principle: To assess the metabolic effects of BMS-303141 in a model of type 2 diabetes and

obesity-related nephropathy.

Animal Model: 12-week-old db/db mice.

Methodology: The mice were administered BMS-303141 intragastrically for 30 days. The

effects on ectopic lipid accumulation in the kidney were observed by staining kidney sections

with Oil Red O. Tissue lipid metabolites were assessed by mass spectrometry. Histological

examinations and various biochemical assays were performed to evaluate the anti-obesity

and renoprotective effects.

Conclusion
The preclinical data for BMS-303141 strongly support its role as a potent and selective inhibitor

of ATP-citrate lyase. Its ability to modulate lipid metabolism and induce anti-proliferative and

pro-apoptotic effects in cancer cells, both in vitro and in vivo, highlights its therapeutic potential.

Furthermore, its beneficial effects in models of metabolic disease suggest a broader clinical

utility. The detailed experimental protocols provided herein offer a foundation for further

investigation and development of this promising therapeutic agent.

To cite this document: BenchChem. [Preclinical Profile of BMS-303141: A Potent ATP-Citrate
Lyase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667198#bms-303141-preclinical-research-findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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